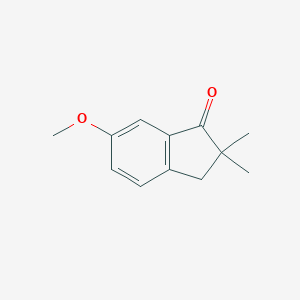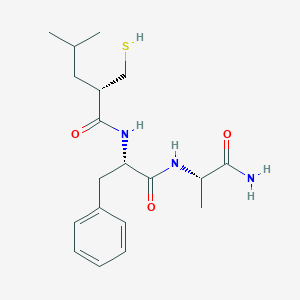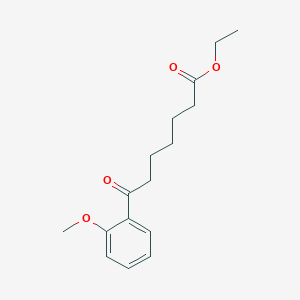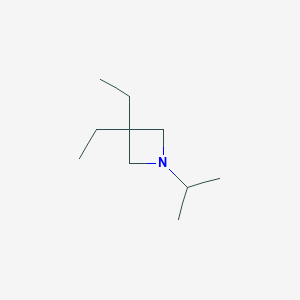
3,3-Diethyl-1-(propan-2-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-1-(propan-2-yl)azetidine, also known as DEPA, is a cyclic organic compound with the molecular formula C10H19N. It is a chiral molecule with two stereoisomers, R-DEPA and S-DEPA. DEPA has gained significant attention in scientific research due to its potential applications in various fields, including organic synthesis, drug development, and material science.
Mécanisme D'action
The mechanism of action of 3,3-Diethyl-1-(propan-2-yl)azetidine is not well understood, but it is believed to interact with biological molecules, such as enzymes, receptors, and ion channels. This compound has been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has also been reported to modulate the activity of GABA(A) receptors, which are important targets for the treatment of anxiety and epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. This compound has been reported to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the growth of cancer cells, such as breast cancer and melanoma cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Diethyl-1-(propan-2-yl)azetidine has several advantages for lab experiments, including its high purity, stability, and chirality. This compound can be easily synthesized in large quantities, making it a cost-effective chiral building block for organic synthesis. However, this compound has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. This compound may also exhibit different biological activities depending on the stereoisomer, which requires careful characterization and analysis.
Orientations Futures
3,3-Diethyl-1-(propan-2-yl)azetidine has a wide range of potential applications in various fields, and future research may focus on the following directions:
1. Development of novel this compound derivatives with improved biological activities and pharmacokinetics.
2. Investigation of the mechanism of action of this compound and its interaction with biological molecules.
3. Exploration of the potential applications of this compound in material science, such as the synthesis of chiral polymers and nanoparticles.
4. Evaluation of the toxicity and safety profile of this compound in vivo and in vitro.
5. Development of new synthetic methods for this compound and its derivatives.
Conclusion:
In conclusion, this compound is a promising chiral molecule with potential applications in various fields, including organic synthesis, drug development, and material science. The synthesis of this compound can be achieved via a Michael addition-cyclization reaction, and this compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. This compound has several advantages for lab experiments, such as its high purity, stability, and chirality, but also has some limitations, such as its low solubility. Future research may focus on the development of novel this compound derivatives, investigation of the mechanism of action, exploration of potential applications, and evaluation of toxicity and safety.
Méthodes De Synthèse
The synthesis of 3,3-Diethyl-1-(propan-2-yl)azetidine involves the reaction of N-(propan-2-yl)propan-2-amine with ethyl acrylate in the presence of a catalyst. The reaction proceeds via a Michael addition followed by a cyclization step to form the azetidine ring. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The purity of this compound can be further enhanced by using chromatographic techniques.
Applications De Recherche Scientifique
3,3-Diethyl-1-(propan-2-yl)azetidine has been widely used in scientific research, particularly in the fields of organic synthesis and drug development. This compound can be used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also shown promising results as a chiral auxiliary in asymmetric synthesis, enabling the synthesis of enantiopure compounds with high yields and selectivity.
Propriétés
Numéro CAS |
119219-97-5 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
3,3-diethyl-1-propan-2-ylazetidine |
InChI |
InChI=1S/C10H21N/c1-5-10(6-2)7-11(8-10)9(3)4/h9H,5-8H2,1-4H3 |
Clé InChI |
VXGUKZJNIIDJQC-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1)C(C)C)CC |
SMILES canonique |
CCC1(CN(C1)C(C)C)CC |
Synonymes |
Azetidine, 3,3-diethyl-1-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





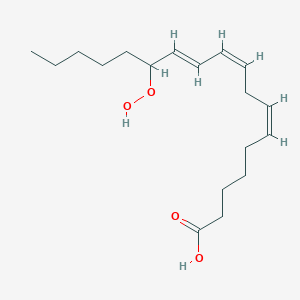
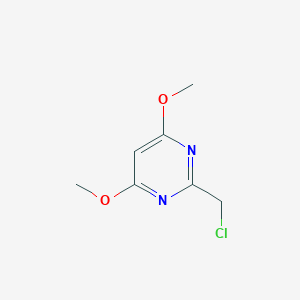



![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide](/img/structure/B58527.png)

